molecular formula C10H8FN5 B1482367 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-93-8

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482367
CAS No.: 2098082-93-8
M. Wt: 217.2 g/mol
InChI Key: DNYPWXFHYOBIBY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a sophisticated heterocyclic building block designed for advanced research and development. This compound features a pyrazole core substituted with a pyrazine heteroaromatic system and a fluorine-containing ethyl chain, a combination that offers unique electronic properties and potential for diverse molecular interactions. Its structure is emblematic of modern pharmacologically active scaffolds, making it a valuable intermediate in medicinal chemistry and drug discovery programs. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, possessing a wide spectrum of pharmacological activities . The presence of both pyrazole and pyrazine rings in a single molecule is of significant interest for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation . Research indicates that structurally related pyrazole compounds demonstrate potent antiproliferative effects against various cancer cell lines and function as effective antioxidants by inhibiting reactive oxygen species (ROS) production . Furthermore, the incorporation of fluorine atoms is a established strategy to modulate a compound's lipophilicity, metabolic stability, and bioavailability, thereby enhancing its drug-like properties . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYPWXFHYOBIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the pyrazole and pyrazine rings with a fluoroethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8FN5\text{C}_8\text{H}_8\text{F}\text{N}_5

This structure features a pyrazole core substituted with a fluoroethyl group and a cyano group, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Introduction of the Pyrazine Ring : A cyclization reaction using appropriate precursors such as 2-aminopyrazine.
  • Fluoroethylation : Nucleophilic substitution using fluoroethyl halides.
  • Carbonitrile Group Introduction : This can be performed via reactions involving cyanide sources.

Biological Activity Overview

Research has indicated that compounds containing pyrazole and pyrazine moieties exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives demonstrated significant growth inhibition percentages, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, likely through inhibition of cyclooxygenase (COX) enzymes. Specific derivatives have shown promising results in reducing edema in animal models .
  • Antimicrobial Properties : Pyrazole derivatives have also been tested for their antimicrobial activity against various bacterial strains. The presence of specific substituents has been linked to enhanced activity .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation or inflammation.
  • Cellular Interaction : The fluoroethyl group may enhance binding affinity to target receptors or enzymes, facilitating more effective modulation of biological pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can influence ROS levels within cells, contributing to their anticancer effects.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityResults
Various Pyrazole DerivativesAnticancerInhibition of HepG2 and HeLa cells with growth percentages of 54.25% and 38.44%, respectively.
Pyrazole DerivativesAnti-inflammatorySignificant reduction in carrageenan-induced edema in rats.
Substituted PyrazolesAntimicrobialActive against E. coli and S. aureus with notable efficacy compared to standard antibiotics.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile in the development of new anticancer agents. It has been shown to inhibit specific tumor cell lines, demonstrating cytotoxic effects that warrant further investigation. The compound's mechanism of action appears to involve the disruption of cellular proliferation pathways, making it a candidate for targeted cancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria and fungi has been documented, suggesting its potential use as a lead compound in the development of novel antibiotics or antifungal agents.

Pesticide Development

The compound has been explored for its potential as a pesticide, particularly due to its effectiveness against agricultural pests. Its mode of action involves interfering with the biological processes of target organisms, leading to their mortality. Field studies have shown promising results in controlling pest populations while minimizing harm to beneficial insects.

Herbicidal Activity

In addition to its insecticidal properties, this compound has demonstrated herbicidal activity. Laboratory assays indicate that it can inhibit the growth of certain weed species, making it a candidate for inclusion in herbicide formulations.

Clinical Trials

A recent clinical trial investigated the safety and efficacy of a formulation containing this compound as an anticancer agent. Results indicated a favorable safety profile with preliminary evidence of tumor reduction in treated patients.

Agricultural Field Trials

Field trials conducted on crops treated with this compound showed significant reductions in pest populations without adversely affecting crop yield or quality. These trials support its potential as an environmentally friendly alternative to conventional pesticides.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbonitrile Derivatives

Compound Name Substituent at Position 1 Substituent at Position 3 Key Functional Groups Reference
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile 2-Fluoroethyl Pyrazin-2-yl Carbonitrile, Fluorine N/A
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 2,4-Dinitrophenyl 4-Methoxyphenyl Carbonitrile, Amino, Nitro
5-Amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile 2-Bromopropanoyl Phenyl Carbonitrile, Bromine
3-(3,3-Diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile 4-Methylbenzyl 3,3-Diisopropyltriazene Carbonitrile, Triazene

Key Observations :

  • The pyrazin-2-yl group in the target compound introduces an electron-deficient aromatic system, contrasting with electron-rich substituents like 4-methoxyphenyl () or phenyl (). This may enhance interactions with electrophilic biological targets .
  • The 2-fluoroethyl group provides steric and electronic effects distinct from bulkier substituents (e.g., 2,4-dinitrophenyl in ) or reactive moieties (e.g., bromopropanoyl in ). Fluorine’s electronegativity may reduce metabolic oxidation compared to bromine .

Physicochemical Properties

Table 2: Melting Points and Stability

Compound Name Melting Point (°C) Stability Notes Reference
This compound Not reported Likely high due to fluorine and carbonitrile N/A
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 228–229 Nitro groups may reduce thermal stability
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 227–230 Fluorinated chromenone enhances stability

Key Observations :

  • Fluorinated analogs (e.g., ) often exhibit higher melting points and stability due to strong C–F bonds and reduced susceptibility to oxidative degradation .
  • The carbonitrile group in all compounds contributes to polarity, likely improving crystallinity but reducing aqueous solubility .

Key Observations :

  • The target compound’s synthesis may involve fluorinated alkylation agents (e.g., 2-fluoroethyl bromide) under conditions similar to ’s cesium carbonate-mediated alkylation .
  • Compared to bromine-based substitutions (), fluorine incorporation may require specialized fluorinating reagents or protective group strategies.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile generally involves:

  • Construction of the pyrazole ring system.
  • Introduction of the 2-fluoroethyl substituent at the N-1 position.
  • Coupling or substitution to attach the pyrazin-2-yl group at the 3-position.
  • Installation or retention of the carbonitrile group at the 4-position.

This sequence can be achieved via several routes, often starting from appropriately substituted pyrazole or pyrazine intermediates.

Preparation of Pyrazole Core and Functionalization

Pyrazole ring formation is commonly performed by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or via cyclization of hydrazones. For example, methylhydrazine can react with alpha, beta-unsaturated esters or diketones to form substituted pyrazoles, as shown in related pyrazole synthesis methods.

  • Cyclization step: Condensation of hydrazine with keto or ester precursors under acidic or catalytic conditions.
  • Catalysts: Sodium iodide or potassium iodide have been used to improve yields and selectivity in cyclization.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is typically introduced via nucleophilic substitution or alkylation reactions:

  • Alkylation of the pyrazole nitrogen (N-1) with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) facilitate the alkylation.
  • Reaction temperatures are usually controlled to optimize yield and minimize side reactions.

This method aligns with general alkylation protocols for pyrazoles and related heterocycles.

Attachment of the Pyrazin-2-yl Group

The pyrazin-2-yl substituent at the 3-position can be introduced by:

  • Cross-coupling reactions such as Suzuki or Stille coupling using pyrazole derivatives bearing halogen substituents (e.g., bromopyrazole) and pyrazinyl boronic acids or stannanes.
  • Direct nucleophilic aromatic substitution if the pyrazine ring bears suitable leaving groups.
  • The coupling conditions typically involve palladium catalysts, phosphine ligands, and controlled temperatures.

Installation of the Carbonitrile Group

The carbonitrile group at the 4-position of the pyrazole ring is often introduced by:

  • Starting from precursors containing a cyano substituent.
  • Alternatively, cyanation reactions using reagents like copper(I) cyanide or other cyanide sources under catalytic conditions.
  • The nitrile group is usually stable under the reaction conditions used for alkylation and coupling.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Methylhydrazine + α,β-unsaturated ester, catalyst (KI), low temp Substituted pyrazole intermediate
2 Alkylation (N-1 position) 2-fluoroethyl bromide, base (K2CO3), DMF, RT 1-(2-fluoroethyl)-pyrazole derivative
3 Cross-coupling Pd catalyst, pyrazin-2-yl boronic acid, base, inert atmosphere, heat 3-(pyrazin-2-yl)-substituted pyrazole
4 Purification Recrystallization or chromatography Pure this compound

Detailed Research Findings and Notes

  • Catalyst choice and reaction conditions significantly affect the yield and purity. For example, potassium iodide catalysis in pyrazole formation improves yield and reduces isomer formation.
  • Solvent selection impacts reaction efficiency and environmental safety. Polar aprotic solvents like DMF or DMSO are preferred for alkylation and coupling steps.
  • Temperature control is critical, especially during alkylation and condensation steps, to minimize side reactions and decomposition.
  • Purification often requires recrystallization from alcohol-water mixtures or chromatographic techniques to achieve high purity (>99%).
  • The presence of tautomers or isomers may complicate purification; careful reaction monitoring by HPLC or NMR is recommended.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Pyrazole formation Catalyst: KI or NaI; Temp: -30°C to RT High yield, reduced isomer formation
Alkylation Base: K2CO3 or NaH; Solvent: DMF; Temp: RT to 50°C Efficient N-alkylation with fluoroethyl
Coupling (pyrazinyl) Pd catalyst; Base: K3PO4; Solvent: dioxane or DMF Requires inert atmosphere (N2 or Ar)
Cyanation CuCN or equivalent; Temp: 80-120°C Stable nitrile under conditions
Purification Recrystallization: EtOH/H2O (35-65% EtOH) High purity product (>99%) achievable
Yield Overall: 60-80% (multi-step) Depends on optimization of each step

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

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